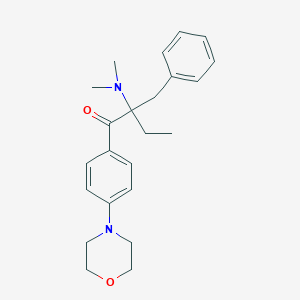

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Overview

Description

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone is a photoinitiator commonly used in the field of photopolymerization. This compound is known for its ability to initiate polymerization reactions upon exposure to ultraviolet light, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be induced by exposure to strong oxidizing agents, leading to the formation of various oxidized products.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the original groups.

Scientific Research Applications

Photoinitiating Properties

BDMB is primarily known for its role as a photoinitiator in photopolymerization processes. When exposed to UV light, BDMB absorbs the energy and generates reactive species that initiate the polymerization of monomers into polymers. This mechanism is crucial in several applications:

- Polymer Synthesis : BDMB is extensively used in the synthesis of polymers and copolymers through photopolymerization techniques, allowing for rapid curing and high precision in polymer structures .

- Industrial Applications : The compound finds applications in the production of coatings, adhesives, and inks that require rapid curing under UV light, significantly enhancing production efficiency .

Scientific Research Applications

The versatility of BDMB extends to various scientific research applications:

Chemistry

- Polymer Chemistry : BDMB is employed in developing new polymeric materials with tailored properties. Its effectiveness as a photoinitiator facilitates the creation of polymers with specific mechanical and thermal characteristics.

Biology

- Tissue Engineering : In tissue engineering, BDMB is utilized to fabricate three-dimensional cell culture scaffolds. These scaffolds support cell growth and differentiation, essential for regenerative medicine .

- Drug Delivery Systems : The compound is also explored in developing drug delivery systems that improve the release profiles of therapeutic agents, enhancing their efficacy.

Medicine

- Medical Devices : BDMB's photoinitiating properties are harnessed in creating medical devices that require precise curing methods, ensuring biocompatibility and functionality .

Case Studies

Several case studies illustrate the practical applications of BDMB:

Tissue Engineering

Research indicates that scaffolds created using BDMB enhance cell viability and proliferation rates. The photopolymerization process allows for the creation of customized scaffolds that can mimic the extracellular matrix, promoting tissue regeneration.

Drug Delivery Systems

Studies have shown that drug delivery systems utilizing BDMB exhibit improved release profiles for various drugs. The controlled release mechanism facilitated by photopolymerization allows for sustained therapeutic effects over extended periods.

Wound Healing Applications

BDMB has been investigated for its potential in wound healing applications. Research demonstrates accelerated healing rates when using BDMB-based formulations, attributed to its role in creating biocompatible and supportive environments for cellular repair processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone involves the absorption of ultraviolet light, which excites the molecule to a higher energy state. This excited state leads to the formation of free radicals, which initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different absorption properties.

2-Isopropylthioxanthone: Used in combination with coinitiators for enhanced photopolymerization efficiency.

4-Benzoyl-4’-methyldiphenylsulfide: Known for its high reactivity and good solubility in various systems

Uniqueness

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone is unique due to its excellent through-cure properties in dark-colored pigmented systems and its ability to initiate polymerization at lower laser powers compared to other photoinitiators. This makes it particularly valuable in applications requiring high precision and efficiency .

Biological Activity

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly referred to as BDMB, is a compound of interest due to its applications in photoinitiation processes and potential biological activities. This article reviews the biological activity of BDMB, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

BDMB has the molecular formula and is characterized by a complex structure that includes a benzyl group, a dimethylamino group, and a morpholinophenyl moiety. These structural features contribute to its reactivity and biological interactions.

BDMB is primarily known for its role as a photoinitiator in polymerization processes. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers, which can be utilized in various biomedical applications such as tissue engineering and drug delivery systems .

Photoinitiation Process

- Light Activation : BDMB absorbs UV light, leading to the cleavage of the C-N bond.

- Radical Formation : This process generates free radicals that can initiate polymerization reactions.

- Applications : Used in creating hydrogels and other biocompatible materials .

Biological Activity

The biological activity of BDMB has been investigated in various studies focusing on its effects on cell proliferation, cytotoxicity, and tissue engineering applications.

Cell Proliferation Studies

In vitro studies have shown that BDMB can influence cell growth. For instance:

- Stem Cell Proliferation : Research indicates that BDMB can enhance the proliferation of stem cells when used in specific scaffolding materials .

- Gene Expression : The compound modulates gene expression related to cell adhesion and signaling pathways, impacting cellular behavior significantly.

Cytotoxicity Assessment

Cytotoxic effects of BDMB have been evaluated through several assays:

- MTT Assay : This assay demonstrated that at certain concentrations, BDMB exhibits low cytotoxicity towards human fibroblasts, suggesting a favorable safety profile for biomedical applications .

- Dose-Response Relationship : Higher concentrations were found to induce cytotoxic effects, necessitating careful dosage consideration in practical applications.

Case Studies

Several case studies highlight the utility of BDMB in biological contexts:

- Tissue Engineering :

- Drug Delivery Systems :

- Wound Healing Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Role | Photoinitiator |

| Cytotoxicity (MTT Assay) | Low at ≤ 50 µM |

| Applications | Tissue Engineering, Drug Delivery |

| Application | Findings |

|---|---|

| Tissue Engineering | Enhanced cell viability |

| Drug Delivery | Improved release profiles |

| Wound Healing | Accelerated healing rates |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone in research settings?

To ensure purity and structural integrity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for separation and quantification .

- Spectroscopic Methods: FT-IR and NMR for functional group verification (e.g., morpholine ring, ketone group).

- SMILES/InChI Analysis: Validate molecular structure using the SMILES string

CCC(Cc1ccc(C)cc1)(N(C)C)C(=O)c2ccc(cc2)N3CCOCC3and InChI key provided in chemical databases .

Q. What safety protocols should be implemented when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols .

- First Aid: For skin exposure, immediately rinse with water for 15+ minutes; for eye contact, irrigate with saline solution and seek medical attention .

- Storage: Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How is this compound synthesized, and what are its key intermediates?

While synthesis routes are not explicitly detailed in the evidence, industrial production likely involves:

- Multi-step organic synthesis: Starting with benzyl-dimethylamine and 4-morpholinophenyl ketone precursors.

- Purification: Column chromatography or recrystallization to achieve >97% purity, as indicated in reagent catalogs .

Advanced Research Questions

Q. How can researchers optimize the concentration of this photoinitiator in UV-curable formulations to balance cure efficiency and mechanical properties?

- Experimental Design: Vary concentrations (0.5–5 wt%) in formulations with acrylated urethane oligomers or diethylene glycol diacrylate (DEGDA). Test cure efficiency via FT-IR monitoring of C=C bond conversion and mechanical properties (tensile strength, hardness) post-UV irradiation .

- Trade-offs: Higher initiator concentrations may accelerate curing but reduce flexibility due to excessive crosslinking .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

- Literature Meta-Analysis: Cross-reference SDSs (e.g., conflicting acute toxicity data in vs. ).

- In Vitro Assays: Conduct MTT assays on human keratinocytes (HaCaT cells) to assess cytotoxicity and validate skin irritation claims .

- Regulatory Alignment: Consult updated EU REACH SVHC listings for hazard reclassifications .

Q. What are the implications of its SVHC classification under EU REACH for academic research?

- Compliance Requirements: Document usage volumes (≥1 ton/year) and submit safety data to ECHA if exceeding thresholds .

- Alternatives: Evaluate structurally similar photoinitiators (e.g., Omnirad 379 or 389) for comparable performance without SVHC restrictions .

Q. How does electron beam (EB) curing compare to UV curing when using this compound as a photoinitiator?

- EB Advantages: Eliminates the need for photoinitiators in pigment-dense systems (e.g., colored resins), reducing potential toxicity .

- UV Limitations: Initiator efficiency drops in opaque or dark-pigmented formulations due to light absorption .

Q. What methodologies quantify degradation byproducts of this compound under UV exposure?

- LC-MS/MS: Identify morpholine derivatives or benzylamine fragments using a C18 column and electrospray ionization .

- Ecotoxicity Testing: Assess aquatic toxicity of byproducts using Daphnia magna assays, as ecological data are currently lacking .

Q. Methodological Considerations

- Stability Testing: Monitor thermal decomposition via TGA/DSC to ensure storage stability below 25°C .

- Crosslinking Efficiency: Use photo-DSC to measure exothermic peaks during UV curing, correlating with initiator reactivity .

- Regulatory Reporting: Maintain records of hazard classifications (H302, H315, H319) for institutional safety audits .

Properties

IUPAC Name |

2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFFVFAKEGKNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044786 | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

119313-12-1 | |

| Record name | Irgacure 369 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119313-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYL-2-(DIMETHYLAMINO)-1-(4-(MORPHOLIN-4-YL)PHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413O6RKS6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.